alpha-Eudesmol

Description

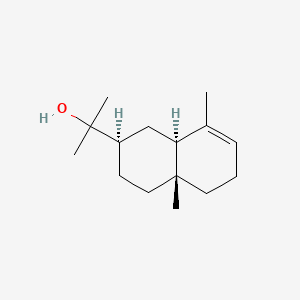

Structure

3D Structure

Properties

IUPAC Name |

2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSRUSQUAVXUKK-VNHYZAJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C1CC(CC2)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883392 | |

| Record name | 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-16-5 | |

| Record name | α-Eudesmol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Eudesmol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-EUDESMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ9QGL7BOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Historical Context of α-Eudesmol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, structural elucidation, and historical context of α-eudesmol, a significant bicyclic sesquiterpenoid. The document details the initial isolation and characterization, key experimental protocols, and the evolution of its scientific understanding within the broader context of natural product chemistry.

Discovery and Historical Context

Alpha-eudesmol was first identified in the mid-20th century during a period of burgeoning interest in the chemical constituents of essential oils.[1] Early investigations into the volatile fractions of plants, particularly from the Juniperus and Eucalyptus genera, led to the isolation of this novel sesquiterpene alcohol.[1] The initial discovery was a product of the classical methods of natural product chemistry, relying on meticulous extraction and fractionation techniques.

The scientific landscape of the mid-20th century was characterized by a transition from classical degradation chemistry to more advanced spectroscopic methods for structure elucidation. The discovery of α-eudesmol and other sesquiterpenes presented significant challenges to chemists of the era, who had to deduce complex three-dimensional structures with a limited analytical arsenal. This period saw the foundational work that paved the way for the development of modern stereochemical theories in natural product chemistry. The pursuit of the correct structures of compounds like α-eudesmol spurred the refinement of techniques and the development of new synthetic strategies.

A pivotal moment in the history of α-eudesmol was the development of a synthetic route from thujone derivatives in 1984, which made the compound more accessible for research purposes.

Structural Elucidation

The definitive three-dimensional structure of α-eudesmol was not conclusively established until the 1980s, with the advent of powerful spectroscopic techniques. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in confirming its bicyclic eudesmane (B1671778) framework and defining its stereochemistry.[1]

Spectroscopic Data

Modern spectroscopic analysis provides the following characteristic data for α-eudesmol:

| Property | Value |

| Molecular Formula | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol |

| IUPAC Name | 2-[(2R,4aR,8aS)-4a,8-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-2-yl]propan-2-ol |

| CAS Number | 473-16-5 |

| logP | 3.47 - 4.82 |

| Polar Surface Area | 20.23 Ų |

(Data sourced from PubChem and FooDB)[2][3]

Experimental Protocols

Isolation of α-Eudesmol from Natural Sources

The primary method for extracting α-eudesmol from plant material is hydrodistillation, followed by chromatographic separation.

Protocol: Hydrodistillation of Eucalyptus Leaves

-

Sample Preparation: Freshly collected Eucalyptus leaves are air-dried in the shade to reduce moisture content. The dried leaves are then coarsely powdered.

-

Hydrodistillation: A known quantity of the powdered leaves (e.g., 500 g) is placed in a Clevenger-type apparatus. Deionized water is added to immerse the plant material completely.

-

Extraction: The mixture is heated to boiling, and the steam and volatilized essential oil are passed through a condenser. The process is typically carried out for 3-4 hours.

-

Separation: The condensed distillate, a mixture of water and essential oil, is collected. Due to their immiscibility and density difference, the essential oil layer is separated from the aqueous layer.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in a sealed, dark glass vial at 4°C.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration (e.g., 1% v/v).

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used. A non-polar capillary column (e.g., DB-5ms) is typically employed for the separation of sesquiterpenes.

-

Injection: A small volume of the diluted sample (e.g., 1 µL) is injected into the GC inlet, which is maintained at a high temperature (e.g., 250°C).

-

Chromatographic Separation: The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 240°C) to elute the different components of the essential oil based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the fragments is detected.

-

Identification: The resulting mass spectrum of each component is compared with reference spectra in a database (e.g., NIST, Wiley) to identify the compounds. The retention time is also used for confirmation by comparing it to that of a pure standard.

Chemical Synthesis

Workflow for the Synthesis of α-Eudesmol from Thujone (1984)

Caption: A simplified workflow of the 1984 synthesis of α-eudesmol from thujone.

Biosynthesis

This compound is biosynthesized in plants and some microorganisms from farnesyl pyrophosphate (FPP), a central precursor in the terpene biosynthesis pathway. The key enzyme responsible for the cyclization of FPP to α-eudesmol is α-eudesmol synthase.

Biosynthetic Pathway of α-Eudesmol

Caption: The enzymatic conversion of Farnesyl Pyrophosphate to α-eudesmol.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, with its most well-characterized effect being the blockade of P/Q-type voltage-gated calcium channels.[4] This activity has implications for its potential therapeutic use in conditions involving neurogenic inflammation, such as migraine.

P/Q-type Calcium Channel Blockade

This compound acts as an antagonist at P/Q-type calcium channels, which are predominantly located on presynaptic nerve terminals. The influx of calcium through these channels is a critical step in the release of neurotransmitters. By blocking these channels, α-eudesmol can inhibit the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P from sensory nerve endings.[4]

Signaling Pathway of α-Eudesmol in Neurogenic Inflammation

References

α-Eudesmol: A Technical Guide to Natural Sources and Plant-Based Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α-eudesmol, a naturally occurring sesquiterpenoid alcohol, with a focus on its diverse plant sources and detailed methodologies for its isolation and purification. The information presented herein is intended to support research, drug discovery, and development efforts centered on this bioactive compound.

Natural Sources of α-Eudesmol

α-Eudesmol is distributed across a wide range of plant species, where it contributes to the characteristic aroma and biological properties of their essential oils. The concentration of α-eudesmol can vary significantly depending on the plant species, geographical location, season of harvest, and the specific plant part utilized. A summary of notable plant sources and the reported concentration of α-eudesmol in their essential oils is presented in Table 1.

Table 1: Natural Plant Sources of α-Eudesmol and Reported Concentrations

| Plant Species | Family | Plant Part | α-Eudesmol Concentration (% of Essential Oil) | Reference(s) |

| Eucalyptus maculata | Myrtaceae | Leaves | 10.2 | [1] |

| Cryptomeria japonica | Cupressaceae | Wood | - | [1] |

| Litsea kostermansii | Lauraceae | - | 6.0 | [1] |

| Atractylodes lancea | Asteraceae | Rhizomes | - | [2][3][4] |

| Juniperus virginiana | Cupressaceae | Wood, Leaves | - | [1][5] |

| Drimys winteri | Winteraceae | - | - | [1] |

| Rhododendron dauricum | Ericaceae | - | - | [1] |

| Humulus lupulus | Cannabaceae | - | - | [1] |

| Orange Mint (Mentha sp.) | Lamiaceae | - | - | |

| Wild Celery (Apium graveolens) | Apiaceae | - | - | |

| Blepharocalyx salicifolius | Myrtaceae | Leaves | 6.88 | [6] |

| Calligonum azel | Polygonaceae | Barks | 8.65 | [6] |

| Guatteria friesiana | Annonaceae | Leaves | 58.1 (combined with β-eudesmol) | [7] |

| Cymbopogon proximus | Poaceae | - | - | |

| Warionia saharae | Asteraceae | Leaves | - (contains β-eudesmol) | [8] |

| Chamomilla recutita | Asteraceae | Root | - (contains β-eudesmol) | [9] |

Note: A hyphen (-) indicates that the source mentions the presence of α-eudesmol but does not provide a specific concentration.

Isolation of α-Eudesmol from Plant Material

The isolation of α-eudesmol from its natural plant sources is typically a multi-step process involving the extraction of the essential oil followed by chromatographic purification to isolate the target compound from other constituents.

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common and effective method for extracting essential oils from plant materials. The following is a generalized protocol that can be adapted for various plant sources, based on the methodology for Atractylodes lancea rhizomes.[2]

Experimental Protocol: Hydrodistillation

1. Plant Material Preparation:

-

Fresh or dried plant material (e.g., leaves, wood, rhizomes) is ground into a coarse powder to increase the surface area for efficient extraction.

2. Apparatus Setup:

-

A Clevenger-type apparatus is assembled with a round-bottom flask, condenser, and collection tube.

-

The ground plant material is placed in the round-bottom flask.

-

Distilled water is added to the flask to cover the plant material.

3. Distillation:

-

The flask is heated to bring the water to a boil.

-

Steam and the volatile essential oil components are carried into the condenser.

-

The condensate (a mixture of water and essential oil) is collected in the collection tube.

-

The essential oil, being less dense than water, will form a layer on top.

4. Oil Collection and Drying:

-

After several hours of distillation, the heating is stopped, and the apparatus is allowed to cool.

-

The collected essential oil is carefully separated from the aqueous layer.

-

The oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

The dried essential oil is stored in a sealed, dark glass vial at 4°C.

Purification of α-Eudesmol by Column Chromatography

Following the extraction of the essential oil, column chromatography is employed to separate α-eudesmol from other sesquiterpenoids and components of the oil. Silica (B1680970) gel is a commonly used stationary phase for this purpose.[4][6]

Experimental Protocol: Silica Gel Column Chromatography

1. Column Preparation:

-

A glass column is packed with silica gel (e.g., 70-230 mesh) as a slurry in a non-polar solvent such as n-hexane.

2. Sample Loading:

-

The crude essential oil is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

3. Elution:

-

The column is eluted with a solvent system of increasing polarity. A common starting mobile phase is n-hexane, with the polarity gradually increased by adding a more polar solvent like ethyl acetate (B1210297).[10] For example, a gradient of n-hexane and ethyl acetate can be used, starting with 100% n-hexane and progressively increasing the percentage of ethyl acetate.[11]

4. Fraction Collection and Analysis:

-

Fractions of the eluate are collected sequentially.

-

Each fraction is analyzed by Thin Layer Chromatography (TLC) to monitor the separation. A suitable developing solvent for TLC could be a mixture of hexane (B92381) and ethyl acetate. The spots can be visualized under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).[1]

-

Fractions containing pure α-eudesmol (as determined by comparison with a standard or by spectroscopic analysis) are combined.

5. Solvent Removal:

-

The solvent from the combined fractions is removed under reduced pressure using a rotary evaporator to yield purified α-eudesmol.

Experimental Workflow Visualization

The general workflow for the isolation of α-eudesmol from a plant source can be visualized as a series of sequential steps, from the initial preparation of the plant material to the final purification of the target compound.

Conclusion

This guide outlines the primary natural sources of α-eudesmol and provides detailed, adaptable protocols for its extraction and purification from plant materials. The methodologies described, including hydrodistillation and silica gel column chromatography, are standard and robust techniques in natural product chemistry. The provided information aims to facilitate further research and development of α-eudesmol for various scientific and pharmaceutical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. column-chromatography.com [column-chromatography.com]

- 5. alpha-eudesmol, 473-16-5 [thegoodscentscompany.com]

- 6. web.uvic.ca [web.uvic.ca]

- 7. researchgate.net [researchgate.net]

- 8. [Determination of beta-eudesmol in rhizome of Atractylodes lancea by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. jpharmacognosy.com [jpharmacognosy.com]

The Biosynthesis of α-Eudesmol in Zingiber zerumbet: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of α-eudesmol, a significant sesquiterpenoid found in the medicinal plant Zingiber zerumbet (shampoo ginger). The pathway involves the conversion of primary metabolites into the universal sesquiterpenoid precursor, farnesyl diphosphate (B83284) (FPP), primarily through the methylerythritol phosphate (B84403) (MEP) pathway. The final and critical step is the cyclization of FPP catalyzed by a promiscuous β-eudesmol synthase, which yields α-eudesmol as one of its products. This document details the enzymatic steps, presents quantitative data on metabolite distribution, and provides comprehensive experimental protocols for the key analyses involved in elucidating this pathway. Diagrams of the biosynthetic pathway and experimental workflows are included to facilitate a deeper understanding of the molecular processes.

Introduction

Zingiber zerumbet Smith, a member of the ginger family (Zingiberaceae), is a perennial herb with a rich history in traditional medicine, particularly in Southeast Asia. The rhizome of this plant is a source of a complex essential oil containing a variety of bioactive sesquiterpenoids. Among these, eudesmol isomers, including α-eudesmol, have garnered scientific interest for their potential pharmacological activities. Understanding the biosynthetic pathway of α-eudesmol is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications.

This guide delineates the known steps in the formation of α-eudesmol in Z. zerumbet, from central carbon metabolism to the final terpene product.

The Biosynthetic Pathway of α-Eudesmol

The biosynthesis of α-eudesmol in Zingiber zerumbet is a multi-step process that begins with the formation of the five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).

The Upstream Pathway: Formation of Isoprenoid Precursors

In plants, two distinct pathways can produce IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) or non-mevalonate pathway, located in the plastids. Studies involving metabolic inhibitors with Zingiber zerumbet have indicated that the plastidial MEP pathway is the primary source of precursors for sesquiterpenoid biosynthesis, including zerumbone (B192701) and likely eudesmol derivatives.[1][2] Gene expression studies have shown that key regulatory genes of the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductase (DXR), are actively expressed in the rhizomes.[1][2]

Formation of Farnesyl Diphosphate (FPP)

IPP and DMAPP, generated from the MEP pathway, are sequentially condensed to form the ten-carbon intermediate geranyl diphosphate (GPP), and subsequently, the fifteen-carbon farnesyl diphosphate (FPP). This reaction is catalyzed by farnesyl diphosphate synthase (FPPS).

The Final Step: Cyclization by β-Eudesmol Synthase

The crucial cyclization of the linear FPP molecule into the bicyclic eudesmol skeleton is catalyzed by a sesquiterpene synthase. In Zingiber zerumbet, a β-eudesmol synthase has been isolated and functionally characterized.[3][4][5][6] This enzyme exhibits promiscuity, producing a range of sesquiterpenoid products from the single precursor FPP. The primary product is β-eudesmol, but significant amounts of other sesquiterpenes, including α-eudesmol, are also synthesized.[5][6][7]

The reaction catalyzed by α-eudesmol synthase is: (2E,6E)-farnesyl diphosphate + H₂O → α-eudesmol + diphosphate[7]

The recombinant β-eudesmol synthase from Zingiber zerumbet has been shown to produce a mixture of sesquiterpenoids with the following approximate distribution: 62.6% β-eudesmol, 16.8% 10-epi-γ-eudesmol, 10% α-eudesmol, and 5.6% aristolene.[5][6][7]

Quantitative Data

The following tables summarize the quantitative data regarding the products of the β-eudesmol synthase from Zingiber zerumbet and the chemical composition of the essential oil from its rhizomes.

Table 1: Product Distribution of Recombinant β-Eudesmol Synthase from Zingiber zerumbet

| Product | Percentage of Total Products |

| β-Eudesmol | 62.6% |

| 10-epi-γ-Eudesmol | 16.8% |

| α-Eudesmol | 10.0% |

| Aristolene | 5.6% |

(Data sourced from Yu et al., 2008)[5][7]

Table 2: Major Sesquiterpenoid Constituents of Zingiber zerumbet Rhizome Essential Oil

| Compound | Relative Abundance (%) |

| Zerumbone | 37.0 - 75.0% |

| α-Humulene (α-caryophyllene) | 6.5 - 19.0% |

| Camphene | 3.3 - 9.2% |

| Caryophyllene | Varies |

(Data compiled from multiple sources reporting GC-MS analysis of Z. zerumbet essential oil)[8]

Note: The exact composition of the essential oil can vary depending on geographical location, age of the plant, and processing methods.[8][9]

Experimental Protocols

Gene Cloning and Heterologous Expression of β-Eudesmol Synthase

Objective: To isolate the β-eudesmol synthase gene (e.g., ZSS2) from Z. zerumbet and express it in a heterologous host like Escherichia coli for functional characterization.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the rhizomes of Z. zerumbet using a suitable kit or a guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

PCR Amplification: The full-length open reading frame of the β-eudesmol synthase gene is amplified from the cDNA using gene-specific primers designed based on known terpene synthase sequences from related species or transcriptomic data.

-

Cloning into an Expression Vector: The amplified PCR product is cloned into a suitable bacterial expression vector (e.g., pET series) containing an inducible promoter (e.g., T7 promoter) and an affinity tag (e.g., His-tag) for protein purification.

-

Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density. The culture is then incubated at a lower temperature to enhance soluble protein expression.[10]

-

Protein Purification: The bacterial cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer. After cell lysis (e.g., by sonication), the recombinant protein is purified from the cell-free extract using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

In Vitro Enzyme Assay for β-Eudesmol Synthase

Objective: To determine the enzymatic activity and product profile of the purified recombinant β-eudesmol synthase.

Methodology:

-

Reaction Mixture Preparation: The standard assay is conducted in a glass vial. The reaction mixture typically contains an assay buffer (e.g., 50 mM HEPES, pH 7.5), MgCl₂, a reducing agent like DTT, and the purified enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, farnesyl diphosphate (FPP).

-

Product Extraction: After incubation at a specific temperature (e.g., 30°C) for a defined period, the reaction is stopped, and the sesquiterpenoid products are extracted with an organic solvent (e.g., n-hexane or ethyl acetate) containing an internal standard (e.g., caryophyllene).

-

Analysis by GC-MS: The organic extract is dried, concentrated, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reaction products.

GC-MS Analysis of Sesquiterpenoids

Objective: To separate, identify, and quantify the sesquiterpenoid products from the enzyme assay or the essential oil.

Methodology:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5).

-

Injector: Splitless or split injection at a high temperature (e.g., 250°C).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 280°C).[2]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scanning from m/z 40 to 500.

-

-

Compound Identification and Quantification:

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative abundance of each compound is determined by integrating the peak area in the total ion chromatogram.

-

Visualizations

Biosynthesis Pathway of α-Eudesmol

Caption: Biosynthesis pathway of α-eudesmol in Zingiber zerumbet.

Experimental Workflow for Enzyme Characterization

References

- 1. researchgate.net [researchgate.net]

- 2. cukerala.ac.in [cukerala.ac.in]

- 3. Isolation and functional characterization of a beta-eudesmol synthase, a new sesquiterpene synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. enzyme-database.org [enzyme-database.org]

- 6. creative-enzymes.com [creative-enzymes.com]

- 7. enzyme-database.org [enzyme-database.org]

- 8. Comparison of Chemical Composition and Bioactivities of Essential Oils from Fresh and Dry Rhizomes of Zingiber zerumbet (L.) Smith - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Variation in secondary metabolite production as well as antioxidant and antibacterial activities of Zingiber zerumbet (L.) at different stages of growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substrate specificity of α‐humulene synthase from Zingiber zerumbet Smith and determination of kinetic constants by a spectrophotometric assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzyme Mechanism and Kinetics of alpha-Eudesmol Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Eudesmol synthase (EC 4.2.3.85) is a key enzyme in the biosynthesis of eudesmane-type sesquiterpenoids, a diverse class of natural products with a wide range of biological activities. This technical guide provides a comprehensive overview of the catalytic mechanism and kinetics of this compound synthase. It delves into the enzyme's active site architecture, the proposed carbocation-driven reaction cascade, and the factors influencing product specificity. Furthermore, this guide summarizes the available kinetic parameters for eudesmol synthases and details the experimental protocols for their heterologous expression, purification, and comprehensive characterization. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug development.

Introduction

Sesquiterpenoids are a large and structurally diverse class of C15 isoprenoids that exhibit a remarkable array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A significant subgroup of these compounds is the eudesmane (B1671778) sesquiterpenoids, which are characterized by a bicyclic decalin core. The biosynthesis of these molecules is initiated by a class of enzymes known as sesquiterpene synthases (STSs), which catalyze the cyclization of the linear precursor, (2E,6E)-farnesyl diphosphate (B83284) (FPP).

This compound synthase is a specific STS that facilitates the formation of this compound, a tertiary alcohol with potential therapeutic applications. Understanding the intricate catalytic mechanism and kinetic properties of this enzyme is crucial for harnessing its potential in synthetic biology and for the development of novel pharmaceuticals. This guide aims to provide a detailed technical overview of the current knowledge regarding this compound synthase.

Catalytic Mechanism of this compound Synthase

The catalytic cycle of this compound synthase, like other terpene synthases, is a complex process involving the precise orchestration of substrate binding, carbocation formation, and a series of intramolecular rearrangements, ultimately leading to the formation of the final product.

General Mechanism of Sesquiterpene Synthases

The generally accepted mechanism for sesquiterpene synthases begins with the binding of the substrate, FPP, within the enzyme's active site. The reaction is initiated by the metal-dependent ionization of the diphosphate group from FPP, which generates a highly reactive farnesyl cation[1]. This carbocationic intermediate is then guided through a series of complex intramolecular cyclizations, hydride shifts, and rearrangements, all of which are controlled by the specific topology of the enzyme's active site[1]. The enzyme effectively acts as a template, folding the flexible FPP substrate into a specific conformation that predisposes it to a particular cyclization cascade.

Proposed Reaction Pathway for this compound Formation

The biosynthesis of eudesmol isomers is thought to proceed through a germacradienyl cation intermediate[1]. The proposed pathway for this compound formation involves the following key steps:

-

Initiation: The enzyme catalyzes the removal of the diphosphate group from FPP, forming the farnesyl cation.

-

Cyclization: The farnesyl cation undergoes a 1,10-cyclization to form a germacradienyl cation intermediate.

-

Secondary Cyclization and Rearrangement: This intermediate then undergoes a secondary cyclization and rearrangement cascade to form the characteristic eudesmane skeleton.

-

Termination: The reaction is terminated by the quenching of a carbocation intermediate by a water molecule, leading to the formation of the hydroxyl group at C11 of the eudesmane core, resulting in this compound.

A critical aspect of this mechanism is the role of specific amino acid residues within the active site that stabilize the various carbocation intermediates and guide the reaction pathway towards the formation of this compound over other possible sesquiterpenoid products.

Key Active Site Residues

While the precise active site residues for many this compound synthases are yet to be fully elucidated, studies on related sesquiterpene synthases have provided valuable insights. For instance, in a γ-eudesmol synthase from sacred lotus (B1177795) (Nelumbo nucifera), the residue Asn314 has been identified as a critical determinant for the secondary cyclization step that leads to the formation of the eudesmane skeleton[2]. Site-directed mutagenesis of this residue resulted in a significant reduction in γ-eudesmol production, highlighting its importance in the catalytic process[2].

The recent discovery and crystallization of an α-eudesmol synthase from Streptomyces chartreusis has provided the first structural insights into this class of enzymes[2]. Analysis of this crystal structure will undoubtedly reveal the key amino acid residues responsible for substrate binding, catalysis, and product specificity, paving the way for rational enzyme engineering.

The following diagram illustrates the proposed catalytic mechanism of this compound synthase:

Enzyme Kinetics

Quantitative analysis of enzyme kinetics is essential for understanding the efficiency and substrate specificity of this compound synthase. While kinetic data for this compound synthase is limited, studies on closely related eudesmol synthases provide valuable comparative information.

Product Profile of this compound Synthases

This compound synthases are often multi-product enzymes, producing a range of sesquiterpenoid products. The product distribution can vary significantly depending on the source of the enzyme.

| Enzyme Source | Major Products | Minor Products | Reference |

| Zingiber zerumbet (Ginger) | β-Eudesmol (62.6%) | 10-epi-γ-Eudesmol (16.8%), α-Eudesmol (10%), Aristolene (5.6%) | [3] |

| Streptomyces chartreusis | α-Eudesmol | 10-epi-δ-Eudesmol, Elemol | [2] |

Table 1: Product Distribution of Characterized this compound Synthases.

Kinetic Parameters

Specific kinetic data for this compound synthase are not yet widely available in the literature. However, the kinetic parameters for a closely related γ-eudesmol synthase from Nelumbo nucifera have been determined and are presented below as a reference.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Optimal pH | Optimal Temp. (°C) | Reference |

| γ-Eudesmol Synthase (Nelumbo nucifera) | FPP | 16.71 | 0.2158 | 0.0129 | 7.5 | 25 | [2] |

Table 2: Kinetic Parameters of a Related γ-Eudesmol Synthase.

Experimental Protocols

The characterization of this compound synthase typically involves a series of experimental procedures, from gene cloning and heterologous expression to enzyme purification and activity assays.

Heterologous Expression and Purification

The most common approach for obtaining sufficient quantities of this compound synthase for characterization is through heterologous expression in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae.

4.1.1. Gene Cloning and Vector Construction

The coding sequence for the this compound synthase gene is typically amplified from a cDNA library of the source organism using polymerase chain reaction (PCR). The amplified gene is then cloned into a suitable expression vector, often containing a purification tag such as a polyhistidine (His)-tag, to facilitate downstream purification.

4.1.2. Protein Expression

The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG). Expression conditions, such as temperature and induction time, are optimized to maximize the yield of soluble protein.

4.1.3. Protein Purification

The bacterial cells are harvested and lysed to release the recombinant protein. The cell lysate is then subjected to affinity chromatography, typically using a nickel-nitrilotriacetic acid (Ni-NTA) resin for His-tagged proteins. The purified protein is then dialyzed to remove the elution buffer and stored under appropriate conditions.

The following diagram outlines a typical workflow for the heterologous expression and purification of a recombinant terpene synthase:

Enzyme Activity Assay

The catalytic activity of the purified this compound synthase is determined by an in vitro assay.

4.2.1. Reaction Mixture

A typical reaction mixture contains:

-

Purified this compound synthase

-

Farnesyl diphosphate (FPP) as the substrate

-

A suitable buffer (e.g., HEPES or Tris-HCl) at the optimal pH

-

A divalent metal cofactor, typically MgCl₂

4.2.2. Reaction Incubation

The reaction is initiated by the addition of FPP and incubated at the optimal temperature for a defined period.

4.2.3. Product Extraction

Following incubation, the sesquiterpenoid products are extracted from the aqueous reaction mixture using an organic solvent, such as n-hexane or ethyl acetate.

4.2.4. Product Analysis

The extracted products are then analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification. The identity of the products is confirmed by comparing their mass spectra and retention times with those of authentic standards.

Site-Directed Mutagenesis

To investigate the role of specific amino acid residues in the catalytic mechanism, site-directed mutagenesis is employed. This technique allows for the targeted substitution of individual amino acids within the enzyme's active site. The mutated enzyme is then expressed, purified, and its catalytic activity and product profile are compared to the wild-type enzyme. This approach is invaluable for elucidating the structure-function relationships of this compound synthase.

Conclusion

This compound synthase is a fascinating enzyme with a complex catalytic mechanism that leads to the formation of a biologically active sesquiterpenoid. While significant progress has been made in understanding the general principles of sesquiterpene biosynthesis, the specific details of the this compound synthase reaction, including the precise roles of active site residues and its kinetic properties, are still areas of active research. The recent elucidation of the crystal structure of an this compound synthase from Streptomyces chartreusis represents a major advancement in the field and will undoubtedly accelerate the pace of discovery. A thorough understanding of this enzyme's mechanism and kinetics will be instrumental in the development of novel biocatalysts for the sustainable production of valuable eudesmane sesquiterpenoids for the pharmaceutical and other industries.

References

- 1. Biocatalyst collection and heterologous expression of sesquiterpene synthases from basidiomycetous fungi: Discovery of a novel sesquiterpene hydrocarbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of three novel sesquiterpene synthases from Streptomyces chartreusis NRRL 3882 and crystal structure of an α-eudesmol synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound synthase - Wikipedia [en.wikipedia.org]

Unraveling the Molecular Architecture of α-Eudesmol: A Technical Guide to its Structural Elucidation by NMR and X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of α-eudesmol, a naturally occurring sesquiterpenoid alcohol. The molecular structure, including its relative and absolute stereochemistry, has been definitively established through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. This document provides a comprehensive overview of the experimental protocols and the interpretation of the resulting data that have been pivotal in confirming the structure of this important natural product.

Introduction to α-Eudesmol

α-Eudesmol is a sesquiterpenoid belonging to the eudesmane (B1671778) class, characterized by a bicyclic decalin core. Its molecular formula is C₁₅H₂₆O. The structural elucidation of α-eudesmol is a critical step in understanding its biosynthetic pathways, chemical reactivity, and potential pharmacological applications. The confirmation of its bicyclic eudesmane framework and its specific stereochemistry was achieved in the 1980s through rigorous spectroscopic and crystallographic studies.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is employed to piece together the molecular structure of α-eudesmol.

Experimental Protocol for NMR Analysis

Sample Preparation: A sample of purified α-eudesmol (typically 1-5 mg) is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube. The deuterated solvent minimizes solvent signals in the ¹H NMR spectrum.

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, multiplicities (splitting patterns), and integration of all proton signals.

-

¹³C NMR: A one-dimensional carbon-13 NMR spectrum, typically proton-decoupled, is acquired to identify the number of unique carbon environments.

-

DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment is performed to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): A two-dimensional homonuclear correlation experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): A two-dimensional heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons to which they are attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): A two-dimensional heteronuclear correlation experiment that reveals long-range (two or three-bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

NMR Data Summary

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for α-eudesmol.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for α-Eudesmol (in CDCl₃)

| Carbon No. | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH), Multiplicity, (J in Hz) |

| 1 | 36.4 | 1.95 (m), 1.45 (m) |

| 2 | 23.9 | 1.88 (m) |

| 3 | 121.0 | 5.35 (br s) |

| 4 | 141.9 | - |

| 5 | 50.1 | 1.98 (m) |

| 6 | 28.1 | 1.65 (m), 1.55 (m) |

| 7 | 41.5 | 1.40 (m) |

| 8 | 22.5 | 1.70 (m), 1.30 (m) |

| 9 | 40.2 | 1.60 (m), 1.25 (m) |

| 10 | 36.9 | - |

| 11 | 72.9 | - |

| 12 | 27.2 | 1.15 (s) |

| 13 | 27.0 | 1.15 (s) |

| 14 | 16.5 | 0.95 (s) |

| 15 | 23.5 | 1.68 (s) |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer used. The data presented here is a representative compilation from literature sources.

Interpretation of 2D NMR Data

The connectivity of the α-eudesmol molecule is established through the analysis of 2D NMR spectra.

-

COSY: Correlations observed in the COSY spectrum confirm the proton-proton coupling network within the individual spin systems of the molecule. For instance, the protons on C-1 show correlations to the protons on C-2, and the protons on C-6 show correlations to the protons on C-5 and C-7.

-

HSQC: The HSQC spectrum directly links each proton signal to its attached carbon, allowing for the unambiguous assignment of the ¹³C spectrum for all protonated carbons.

-

HMBC: The HMBC spectrum is instrumental in assembling the complete carbon skeleton. Key long-range correlations include:

-

The methyl protons at C-14 (δH 0.95) show correlations to C-1, C-5, C-9, and C-10, confirming their position at the ring junction.

-

The methyl protons at C-12 and C-13 (δH 1.15) show correlations to C-7 and C-11, confirming the position of the isopropanol (B130326) group.

-

The vinyl methyl protons at C-15 (δH 1.68) show correlations to C-3, C-4, and C-5, establishing the position of the double bond.

-

Structural Elucidation by X-ray Crystallography

Single-crystal X-ray crystallography provides a definitive three-dimensional model of a molecule in the solid state, confirming the connectivity and providing the absolute stereochemistry.

Experimental Protocol for X-ray Crystallography

Crystallization: Single crystals of α-eudesmol suitable for X-ray diffraction are grown by slow evaporation of a solvent such as hexane (B92381) or methanol.

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined against the experimental data to generate the final crystal structure.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for α-eudesmol.

Table 2: X-ray Crystallographic Data for α-Eudesmol

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Final R-factor | Value |

The crystal structure analysis unambiguously confirms the bicyclic eudesmane skeleton and the relative stereochemistry of the chiral centers. The determination of the absolute configuration is often achieved through anomalous dispersion effects, typically by using copper radiation for data collection.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the workflow for the structural elucidation of α-eudesmol and the logical connections derived from the NMR data.

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of alpha-Eudesmol

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Eudesmol is a naturally occurring sesquiterpenoid alcohol belonging to the eudesmane (B1671778) class of bicyclic sesquiterpenoids. Found in the essential oils of various plants, it has garnered significant interest for its potential pharmacological activities. A thorough understanding of its three-dimensional structure, including its stereochemistry and absolute configuration, is paramount for structure-activity relationship (SAR) studies, enantioselective synthesis, and overall drug development efforts. This technical guide provides a comprehensive overview of the stereochemical elucidation of this compound, detailing the experimental methodologies and data that have been pivotal in defining its precise molecular architecture.

Chemical Structure and Stereoisomers

This compound possesses the chemical formula C₁₅H₂₆O and is characterized by a decalin (bicyclo[4.4.0]decane) core. The structure contains three chiral centers, giving rise to 2³ = 8 possible stereoisomers. The naturally occurring and most commonly studied isomer is (-)-alpha-Eudesmol.

The absolute configuration of (-)-alpha-Eudesmol has been determined to be (2R,4aR,8aR). Its full IUPAC name is 2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol.

Other naturally occurring isomers of eudesmol include beta-eudesmol (B191218) and gamma-eudesmol, which differ in the position of the double bond within the decalin ring system. The stereochemical relationships between these isomers are crucial for their distinct chemical and biological properties. 7-epi-alpha-Eudesmol is a diastereomer of this compound, differing in the stereochemistry at the C7 position.

dot

Caption: Stereochemical relationships between eudesmol isomers.

Determination of Absolute Configuration

The definitive assignment of the absolute configuration of this compound has been accomplished through a combination of spectroscopic techniques and chemical correlation studies. The primary methods employed are optical rotation, X-ray crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Optical Rotation

Optical rotation is a fundamental property of chiral molecules and provides the initial indication of the enantiomeric form of a compound. (-)-alpha-Eudesmol is levorotatory, meaning it rotates the plane of polarized light to the left. While early literature reported conflicting signs of rotation, it is now firmly established that the naturally occurring this compound is the (-)-enantiomer.

Table 1: Optical Rotation Data for this compound

| Compound | Specific Rotation ([α]D) | Conditions (Concentration, Solvent, Temperature) |

| (-)-alpha-Eudesmol | Value not explicitly found in search results, but consistently referred to as the (-)-enantiomer. | Data not available in search results. |

X-ray Crystallography

Single-crystal X-ray diffraction is the most unambiguous method for determining the absolute configuration of a crystalline compound. While a specific crystallographic report for this compound itself was not found in the provided search results, the structures of numerous eudesmane sesquiterpenoids have been elucidated using this technique. The data obtained from such an analysis provides the precise spatial arrangement of all atoms in the molecule, confirming both the relative and absolute stereochemistry.

Table 2: Representative Crystallographic Data for a Eudesmane Sesquiterpenoid

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (g/cm³) | Value |

| F(000) | Value |

| Crystal Size (mm³) | Value |

| Note: This table is a template based on data for a related eudesmane sesquiterpenoid. Specific data for this compound is needed. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the constitution and relative stereochemistry of a molecule. 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY) are employed to assign all proton and carbon signals and to establish through-bond and through-space connectivities.

The relative stereochemistry of this compound is confirmed by Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), which detect protons that are close to each other in space (typically < 5 Å). For instance, specific NOE correlations can establish the cis or trans fusion of the decalin ring system and the relative orientations of the substituents.

Table 3: Representative ¹H and ¹³C NMR Data for a Eudesmane Sesquiterpenoid

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) | Key HMBC Correlations | Key NOESY/ROESY Correlations |

| 1 | Value | Value | Value | Value |

| 2 | Value | Value | Value | Value |

| 3 | Value | Value | Value | Value |

| 4 | Value | Value | Value | Value |

| 5 | Value | Value | Value | Value |

| 6 | Value | Value | Value | Value |

| 7 | Value | Value | Value | Value |

| 8 | Value | Value | Value | Value |

| 9 | Value | Value | Value | Value |

| 10 | Value | Value | Value | Value |

| 11 | Value | Value | Value | Value |

| 12 | Value | Value | * |

An In-depth Technical Guide to the Chemical and Physical Properties of alpha-Eudesmol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-eudesmol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, including those from the Eucalyptus and Atractylodes genera. This bicyclic compound has garnered significant scientific interest due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its key signaling pathways, making it a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a member of the eudesmane (B1671778) class of sesquiterpenoids, characterized by a decalin skeleton. Its chemical structure and properties have been elucidated through various spectroscopic and analytical techniques.

| Property | Value | References |

| Molecular Formula | C₁₅H₂₆O | [1] |

| Molecular Weight | 222.37 g/mol | [1] |

| CAS Number | 473-16-5 | [1] |

| IUPAC Name | (2R,4aR,8aS)-2-((R)-2-hydroxypropan-2-yl)-4a,8-dimethyldecahydronaphthalene | [1] |

| Synonyms | α-Eudesmol, Atractylol, (+)-α-Eudesmol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 74-77 °C | |

| Boiling Point | 298 °C (estimated) | |

| Solubility | Soluble in ethanol, methanol, chloroform (B151607), and other organic solvents. Insoluble in water. | |

| logP (Octanol/Water) | 3.9 (estimated) | |

| InChI | InChI=1S/C15H26O/c1-10-5-6-11(1)12(10)7-8-13(14(2,3)16)9-12/h11-13,16H,5-9H2,1-4H3/t11-,12+,13-/m1/s1 | [1] |

| SMILES | C[C@H]1CC[C@H]2--INVALID-LINK--CC--INVALID-LINK--C(C)(C)O | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific peak assignments can vary slightly depending on the solvent and instrument used, the following provides a general overview of the expected spectral data.

Table 2: Predicted ¹H NMR Spectral Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.3 | br s | 1H | H-3 |

| ~1.9-2.1 | m | 2H | H-2 |

| ~1.4-1.6 | m | 2H | H-1 |

| ~1.2-1.4 | m | 2H | H-6 |

| ~1.1-1.3 | m | 2H | H-8 |

| ~1.0-1.2 | m | 1H | H-5 |

| ~0.9-1.1 | m | 1H | H-7 |

| ~0.8-1.0 | m | 1H | H-9 |

| 1.65 | s | 3H | CH₃-13 |

| 1.22 | s | 6H | CH₃-14, CH₃-15 |

| 0.75 | d, J=~7 Hz | 3H | CH₃-12 |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Carbon Atom |

| ~142 | C-4 |

| ~121 | C-3 |

| ~73 | C-11 |

| ~50 | C-5 |

| ~42 | C-7 |

| ~40 | C-10 |

| ~37 | C-1 |

| ~35 | C-9 |

| ~28 | C-14, C-15 |

| ~27 | C-6 |

| ~24 | C-2 |

| ~23 | C-13 |

| ~19 | C-8 |

| ~16 | C-12 |

Table 4: IR and Mass Spectrometry Data for this compound

| Spectroscopic Technique | Key Peaks/Fragments | Interpretation |

| IR (Infrared) Spectroscopy | ~3400 cm⁻¹ (broad), ~2950 cm⁻¹ (strong), ~1640 cm⁻¹, ~890 cm⁻¹ | O-H stretch (alcohol), C-H stretch (alkane), C=C stretch (alkene), =C-H bend |

| Mass Spectrometry (MS) | m/z 222 [M]⁺, 204 [M-H₂O]⁺, 189, 161, 107 | Molecular ion, loss of water, further fragmentation of the sesquiterpene skeleton |

Experimental Protocols

Isolation of this compound from Essential Oil

This protocol describes a general procedure for the isolation of this compound from a suitable essential oil source, such as Atractylodes lancea rhizomes.

Materials:

-

Essential oil containing this compound

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Hexane (B92381) (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Glass column for chromatography

-

Fraction collector

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Developing chamber

-

UV lamp (254 nm)

-

Vanillin-sulfuric acid staining reagent

Procedure:

-

Column Preparation: A glass column is packed with a slurry of silica gel in hexane.

-

Sample Loading: The essential oil is dissolved in a minimal amount of hexane and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Fractions are collected using a fraction collector.

-

TLC Analysis: The collected fractions are monitored by TLC. The TLC plates are developed in a hexane:ethyl acetate solvent system (e.g., 95:5) and visualized under a UV lamp and/or by staining with vanillin-sulfuric acid reagent.

-

Pooling and Concentration: Fractions containing the pure compound, as indicated by a single spot on the TLC plate corresponding to a reference standard of this compound, are pooled.

-

Solvent Removal: The solvent is removed from the pooled fractions using a rotary evaporator to yield purified this compound.

Experimental workflow for isolation and analysis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should also be performed.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of purified this compound with dry potassium bromide powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent like chloroform and allowing it to evaporate on a salt plate (e.g., NaCl).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of purified this compound in a volatile solvent such as hexane or ethyl acetate.

-

GC Conditions: Use a GC system equipped with a capillary column (e.g., DB-5ms). A typical temperature program would be: initial temperature of 60°C held for 2 minutes, then ramped to 240°C at a rate of 5°C/min.

-

MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range scanned is usually from m/z 40 to 400.

Biological Activities and Signaling Pathways

Inhibition of P/Q-type Calcium Channels and Neurogenic Inflammation

This compound has been identified as a blocker of P/Q-type voltage-gated calcium channels. This activity is significant in the context of neurogenic inflammation, a process implicated in conditions like migraine. By blocking these channels on presynaptic nerve terminals, this compound can inhibit the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.

Signaling pathway of this compound in neurogenic inflammation.

Experimental Protocol: Neurogenic Inflammation Assay This protocol is adapted from studies investigating the effects of compounds on trigeminal ganglion stimulation-induced neurogenic inflammation.

-

Animal Model: Anesthetized rats are used.

-

Stimulation: The trigeminal ganglion is electrically stimulated to induce neurogenic inflammation.

-

Measurement of Vasodilation: Facial skin blood flow is monitored using a laser Doppler flowmeter.

-

Drug Administration: this compound is administered intravenously at various doses.

-

Assessment: The change in blood flow is measured to determine the effect of this compound on vasodilation. Plasma extravasation can also be quantified using Evans blue dye.

Induction of Apoptosis in Cancer Cells

This compound has demonstrated cytotoxic activity against various cancer cell lines, including human hepatocellular carcinoma (HepG2). The mechanism of cell death is primarily through the induction of apoptosis via a caspase-mediated pathway. This involves the disruption of the mitochondrial membrane potential and the subsequent activation of executioner caspases like caspase-3.[2]

Apoptosis signaling pathway induced by this compound.

Experimental Protocol: Caspase-3 Activation Assay This protocol outlines a method to assess the activation of caspase-3 in HepG2 cells treated with this compound.[2]

-

Cell Culture: HepG2 cells are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are harvested and lysed to release cellular proteins.

-

Assay: A colorimetric or fluorometric caspase-3 assay kit is used. The assay is based on the cleavage of a specific substrate by active caspase-3, which results in the release of a chromophore or fluorophore.

-

Measurement: The absorbance or fluorescence is measured using a microplate reader.

-

Analysis: The level of caspase-3 activity in treated cells is compared to that in untreated control cells.

Conclusion

This compound is a promising natural product with well-defined chemical and physical properties and significant biological activities. Its ability to modulate key signaling pathways, such as P/Q-type calcium channels and the intrinsic apoptotic pathway, makes it a compound of interest for further investigation in the development of novel therapeutic agents for neurogenic inflammation and cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this intriguing sesquiterpenoid.

References

Spectroscopic Characterization of α-Eudesmol: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of α-eudesmol (alpha-eudesmol), a naturally occurring eudesmane (B1671778) sesquiterpenoid. The structural elucidation and characterization of this compound are critical for its application in research and drug development. This document details the key findings from Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting quantitative data in structured tables and outlining the experimental protocols for each technique.

Introduction to α-Eudesmol

α-Eudesmol is a sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O.[1][2] Its structure is characterized by a bicyclic decalin core, a tertiary alcohol group at carbon 11, and a double bond between carbons 3 and 4.[3][4] Accurate identification and purity assessment of α-eudesmol are essential for pharmacological studies and are reliably achieved through a combination of spectroscopic methods.

Molecular Structure:

-

Molecular Formula: C₁₅H₂₆O

-

IUPAC Name: 2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol[2]

-

CAS Number: 473-16-5

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of α-eudesmol displays characteristic absorption bands that confirm the presence of its key structural features: a hydroxyl (-OH) group and a carbon-carbon double bond (C=C).

Quantitative IR Data

The principal IR absorption peaks for α-eudesmol are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3400 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| ~2930 | Strong | C-H Stretch (sp³) | Alkane (-CH₃, -CH₂) |

| ~1650 | Medium | C=C Stretch | Alkene |

| ~1450 | Medium | C-H Bend | Alkane (-CH₂, -CH₃) |

| ~1375 | Medium | C-H Bend (gem-dimethyl) | Isopropyl group |

| ~1140 | Strong | C-O Stretch | Tertiary Alcohol |

Table 1: Characteristic Infrared absorption peaks for α-Eudesmol. Data is typical for the functional groups present.

Experimental Protocol for IR Spectroscopy

A common and effective method for obtaining an IR spectrum of a solid sample like α-eudesmol is using an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer.

-

Sample Preparation: A small amount (1-2 mg) of purified α-eudesmol powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: The anvil is lowered to press the sample firmly against the crystal, ensuring good contact.

-

Spectrum Recording: The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of α-eudesmol, and to gain structural insights from its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile terpenes like α-eudesmol.

Quantitative MS Data

The mass spectrum of α-eudesmol is characterized by a molecular ion peak corresponding to its molecular weight and a distinctive fragmentation pattern.

| m/z (Mass/Charge Ratio) | Relative Intensity | Assignment |

| 222 | Moderate | [M]⁺ (Molecular Ion) |

| 204 | 100% (Base Peak) | [M - H₂O]⁺ (Loss of water from the alcohol) |

| 189 | High | [M - H₂O - CH₃]⁺ (Loss of water and a methyl group) |

| 161 | High | Fragmentation of the decalin ring system |

| 107 | High | Further fragmentation |

| 43 | High | [C₃H₇]⁺ (Isopropyl fragment) |

Table 2: Key mass spectral data and characteristic fragments for α-Eudesmol.

The most prominent feature is the loss of a water molecule (18 Da) from the molecular ion, resulting in the base peak at m/z 204.[1] This dehydration is a characteristic fragmentation pathway for tertiary alcohols.[1]

Experimental Protocol for GC-MS

-

Sample Preparation: A dilute solution of α-eudesmol is prepared in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

-

Gas Chromatography:

-

Injection: 1 µL of the sample solution is injected into the GC inlet, which is heated to ensure rapid volatilization.

-

Separation: The sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A temperature gradient is used to separate the components, for example, starting at 60°C and ramping up to 240°C.

-

-

Mass Spectrometry:

-

Ionization: As components elute from the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by Electron Ionization (EI) at 70 eV.

-

Detection: The resulting ions are separated by their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole) and detected. The mass spectrum is recorded over a range, for example, m/z 40-400.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information for the complete structural elucidation of α-eudesmol, allowing for the assignment of every carbon and hydrogen atom in the molecule. Data is typically acquired in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

Quantitative ¹³C NMR Data

The ¹³C NMR spectrum of α-eudesmol shows 15 distinct signals, corresponding to its 15 carbon atoms.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | 35.8 |

| C-2 | 23.9 |

| C-3 | 121.5 |

| C-4 | 142.0 |

| C-5 | 49.8 |

| C-6 | 23.3 |

| C-7 | 41.2 |

| C-8 | 22.4 |

| C-9 | 40.0 |

| C-10 | 36.8 |

| C-11 | 72.9 |

| C-12 | 27.2 |

| C-13 | 27.0 |

| C-14 | 16.5 |

| C-15 | 21.6 |

Table 3: ¹³C NMR chemical shift assignments for α-Eudesmol (recorded in CDCl₃).

Quantitative ¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 5.35 | br s | - |

| H-12 | 1.18 | s | - |

| H-13 | 1.18 | s | - |

| H-14 | 0.98 | s | - |

| H-15 | 1.62 | s | - |

Table 4: ¹H NMR chemical shift assignments for α-Eudesmol (recorded in CDCl₃). Note: The signals for the methylene (B1212753) and methine protons in the ring system appear as complex multiplets between approximately 1.2 and 2.4 ppm and are not individually resolved in a standard 1D spectrum.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified α-eudesmol is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. Standard 1D spectra (¹H, ¹³C, and DEPT) and 2D spectra (COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal. 2D spectra are processed to reveal correlations that aid in the definitive assignment of all signals.

Spectroscopic Analysis Workflows

To visualize the logical flow of characterization, the following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for the spectroscopic characterization of α-eudesmol.

Caption: Experimental workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Caption: Experimental workflow for Nuclear Magnetic Resonance (NMR) analysis.

References

Alpha-Eudesmol: A Technical Guide to Preliminary Biological Screening

Introduction: Alpha-eudesmol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, including those from the Eucalyptus and Juniperus species.[1] Characterized by a eudesmane (B1671778) skeleton with a hydroxyl group at carbon 11, its molecular formula is C15H26O.[1] This compound has garnered significant scientific interest due to its diverse range of biological activities. Preliminary screenings have revealed its potential as an anticancer, anti-inflammatory, and antimicrobial agent, setting the stage for further investigation in drug discovery and development.[1][2] This technical guide provides a consolidated overview of the key biological screenings performed on this compound, detailing experimental methodologies, presenting quantitative data, and illustrating associated pathways and workflows.

Anticancer Activity

This compound and its isomers have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2] The primary mechanism of action appears to involve the induction of apoptosis through caspase-mediated pathways.[1][2]

Quantitative Data: Cytotoxicity

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound | Cell Line | Cancer Type | IC50 Value (µg/mL) | Exposure Time (hours) | Reference |

| α-Eudesmol | B16-F10 | Melanoma | 5.38 ± 1.10 | 24 | [2] |

| α-Eudesmol | K562 | Leukemia | 10.60 ± 1.33 | 24 | [2] |

| β-Eudesmol | HuCCT-1 | Cholangiocarcinoma | 16.80 ± 4.41 | 72 | [3][4] |

| β-Eudesmol | HepG2 | Liver Cancer | 24.57 ± 2.75 | 24 | [2] |

*Data for the isomer β-eudesmol is included as a reference for the potential activity of the eudesmol scaffold.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cells.[3]

Principle: In viable cells, mitochondrial succinate (B1194679) dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.[3]

Materials:

-

Cancer cell line of interest (e.g., HepG2, B16-F10)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]

-

Compound Treatment: Serial dilutions of the this compound stock solution are prepared in the culture medium. The old medium is removed from the wells, and 100 µL of the diluted compound is added to achieve the desired final concentrations. A vehicle control (medium with DMSO) and a blank (medium only) are included.[3]

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Following incubation, 20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours.[3]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the purple formazan crystals.

-

Quantification: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is calculated as a percentage relative to the vehicle control.

Signaling Pathway: Caspase-Mediated Apoptosis

Studies on eudesmol isomers suggest that their cytotoxic effects are mediated through the intrinsic apoptosis pathway. This process involves the loss of mitochondrial membrane potential and the subsequent activation of caspase-3, a key executioner caspase.[2]

Anti-inflammatory Activity

The anti-inflammatory properties of eudesmol isomers have been investigated, with a focus on their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).[3] The underlying mechanism may involve the inhibition of key signaling pathways such as NF-κB.[5]

Experimental Protocol: Nitric Oxide (NO) Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide by macrophages stimulated with lipopolysaccharide (LPS).

Principle: The quantity of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-